3,4-Dihydro-4-oxophthalazine-1-acetic acid
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Overview
Description
3,4-Dihydro-4-oxophthalazine-1-acetic acid is a chemical compound with the molecular formula C10H8N2O3. It is known for its unique structure, which includes a phthalazine ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4-oxophthalazine-1-acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The subsequent reaction with acetic acid or its derivatives yields the desired compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-4-oxophthalazine-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phthalazine ring system.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phthalazine-1,4-dione derivatives, while reduction can yield dihydrophthalazine derivatives .
Scientific Research Applications
3,4-Dihydro-4-oxophthalazine-1-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-oxophthalazine-1-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Phthalazine: A structurally related compound with similar chemical properties.
Phthalic Acid: Another related compound used in various chemical applications.
Hydrazine Derivatives: Compounds with similar reactivity and applications.
Uniqueness: 3,4-Dihydro-4-oxophthalazine-1-acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(4-oxo-1H-phthalazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,8H,5H2,(H,13,14) |
InChI Key |
UKTRCGUENSMYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)CC(=O)O |
Origin of Product |
United States |
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